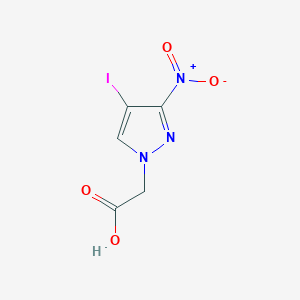![molecular formula C12H18N4O2 B2994491 (E)-4-(Dimethylamino)-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]but-2-enamide CAS No. 2411334-93-3](/img/structure/B2994491.png)
(E)-4-(Dimethylamino)-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(Dimethylamino)-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]but-2-enamide is a synthetic organic compound with a complex structure It is characterized by the presence of a dimethylamino group, a pyrimidinyl moiety, and a butenamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(Dimethylamino)-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]but-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidinyl Moiety: The pyrimidinyl group can be synthesized through the reaction of appropriate starting materials such as 2-methyl-4,6-dihydroxypyrimidine with methylating agents.
Attachment of the Dimethylamino Group:
Formation of the Butenamide Linkage: The final step involves the coupling of the pyrimidinyl moiety with a butenamide precursor under specific reaction conditions, such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are scaled up to ensure high yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-(Dimethylamino)-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or amines.
Applications De Recherche Scientifique
(E)-4-(Dimethylamino)-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]but-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of (E)-4-(Dimethylamino)-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]but-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-4-(Dimethylamino)-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]but-2-enamide: shares structural similarities with other pyrimidinyl and butenamide derivatives.
2-Aminoethyl methacrylate hydrochloride: Another compound with a similar functional group arrangement.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Propriétés
IUPAC Name |
(E)-4-(dimethylamino)-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-9-13-7-10(12(18)15-9)8-14-11(17)5-4-6-16(2)3/h4-5,7H,6,8H2,1-3H3,(H,14,17)(H,13,15,18)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBYRMPMPQGGNU-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=O)N1)CNC(=O)C=CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C(=O)N1)CNC(=O)/C=C/CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-2-[(2,3-dimethoxyphenyl)methylidene]-6-[2-oxo-2-(piperidin-1-yl)ethoxy]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2994409.png)
![1-[(piperidin-4-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride](/img/structure/B2994411.png)

![N-(2-methoxyphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide](/img/structure/B2994415.png)
![(2E)-3-[(2-acetylphenyl)amino]-1-{[1,1'-biphenyl]-4-yl}prop-2-en-1-one](/img/structure/B2994416.png)
![N-butyl-2-(4-chlorophenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2994418.png)
amino]thiophene-2-carboxylic acid](/img/structure/B2994420.png)


![11-Azatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene;hydrochloride](/img/structure/B2994424.png)
![16-methyl-14-phenyl-8,12-dioxa-14,15-diazatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaene](/img/structure/B2994428.png)


